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hydrobromide

Cat. No.: B11836565

Get Quote

Executive Summary: The Isoquinoline "Privileged
Scaffold"
In the landscape of modern drug discovery, the isoquinoline moiety acts as a "privileged

scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

While 1- and 3-substituted isoquinolines are synthetically accessible via classical Bischler-

Napieralski or Pictet-Spengler reactions, 4-bromoisoquinoline (and its stable hydrobromide salt)

represents a critical entry point for functionalizing the electronically distinct C4 position.

This position is sterically unique; substituents at C4 project into vectors often unexplored by

classical isoquinoline alkaloids, making this precursor vital for:

Kinase Inhibitors: Targeting ATP-binding pockets (e.g., ROCK, Haspin, CLK1).

Topoisomerase Inhibitors: Intercalating agents for oncology.

CNS Agents: Modulating serotonin and dopamine receptors.
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This guide details the handling, free-basing, and catalytic cross-coupling of 4-
bromoisoquinoline hydrobromide to accelerate your lead optimization campaigns.

Technical Specifications & Handling
Compound Profile

Property Specification

Compound Name 4-Bromoisoquinoline Hydrobromide

CAS Number
1532-97-4 (Free base: 1532-97-4; Salt often

custom)

Molecular Weight
288.96 g/mol (HBr salt); 208.06 g/mol (Free

base)

Appearance Off-white to pale yellow crystalline solid

Solubility (Salt) Soluble in water, DMSO, Methanol

Solubility (Base)
Soluble in DCM, EtOAc, Toluene; Insoluble in

water

Melting Point Salt: >200°C (dec); Free Base: 39–43°C

Stability & Storage (The "Why" of the Salt)
The free base of 4-bromoisoquinoline is a low-melting solid that can oil out and oxidize upon

prolonged exposure to air, turning dark brown. The hydrobromide salt is the preferred storage

form due to:

Enhanced Crystallinity: Facilitates purification and weighing.

Oxidative Stability: Protonation of the isoquinoline nitrogen reduces electron density,

mitigating N-oxide formation during storage.

Protocol: Free-Basing (Essential Pre-Step)
Many organometallic catalysts are sensitive to acidic protons. While some couplings tolerate

the salt with excess base, converting to the free base is recommended for consistent kinetics.
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Reagents: 4-Bromoisoquinoline HBr (10 g), DCM (100 mL), 1M NaOH (50 mL).

Suspend: Place the HBr salt in a separatory funnel containing DCM.

Neutralize: Slowly add 1M NaOH while shaking. The solid will dissolve as it deprotonates.

Separate: Collect the organic (DCM) layer. Extract the aqueous layer once with DCM (20

mL).

Dry: Pass combined organics over anhydrous Na₂SO₄.

Concentrate: Evaporate solvent in vacuo at <40°C. Note: The product is low-melting; do not

overheat. Use immediately or store under Argon at 4°C.

Synthetic Utility & Reaction Pathways[7][8][9][10]
[11][12][13]
The C4-bromide is a versatile handle for Palladium-catalyzed cross-couplings. The diagram

below illustrates the divergent synthesis potential from this single node.
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Figure 1: Divergent synthetic pathways utilizing 4-Bromoisoquinoline as a central hub for drug

discovery.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b11836565/docs?utm_src=pdf-body-img#application-note-4-bromoisoquinoline-hydrobromide-as-a-precursor-for-bioactive-molecules
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11836565?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Application: Synthesis of 4-arylisoquinolines (common in kinase inhibitors).

Mechanistic Insight: The isoquinoline nitrogen can coordinate to Pd, potentially poisoning the

catalyst. Using a phosphine-rich ligand or slightly higher catalyst loading (5 mol%) mitigates

this.

Materials:

4-Bromoisoquinoline (Free base): 1.0 equiv

Aryl Boronic Acid: 1.2 equiv[1]

Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered substrates)

Base: 2M Na₂CO₃ (aqueous)

Solvent: 1,4-Dioxane (degassed)

Procedure:

Setup: In a microwave vial or round-bottom flask, combine the isoquinoline, boronic acid,

and catalyst.

Inertion: Seal and purge with Nitrogen/Argon for 5 minutes.

Solvation: Add degassed Dioxane and aqueous Na₂CO₃ via syringe.

Reaction: Heat to 90°C for 4–12 hours. (Microwave: 120°C for 30 mins).

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

Purification: Flash chromatography (Hexane/EtOAc). Isoquinolines are polar; expect elution

at 30–60% EtOAc.

Protocol B: Buchwald-Hartwig Amination
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Application: Introduction of solubilizing amine tails or H-bond donors.

Mechanistic Insight: The electron-deficient nature of the isoquinoline ring facilitates oxidative

addition, but the nitrogen lone pair can interfere. XPhos or BINAP are preferred ligands to

maintain the active Pd(0) species.

Materials:

4-Bromoisoquinoline: 1.0 equiv

Primary/Secondary Amine: 1.2 equiv

Catalyst: Pd(OAc)₂ (5 mol%)

Ligand: BINAP or XPhos (10 mol%)

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

Solvent: Toluene (anhydrous)

Procedure:

Pre-complexation: Stir Pd(OAc)₂ and Ligand in Toluene for 10 mins under Argon to form the

active catalyst.

Addition: Add the isoquinoline, amine, and base.

Reaction: Heat to 100°C (reflux) for 12–18 hours.

Filtration: Filter hot through a Celite pad to remove inorganic salts and Palladium black.

Purification: Concentrate and purify via silica gel. Tip: Pre-wash silica with 1% Et₃N to

prevent streaking of the basic product.

Case Study: Haspin Kinase Inhibitors
Recent research highlights the 4-position of isoquinoline as a critical vector for selectivity in

kinase inhibition.
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The Challenge: Developing inhibitors for Haspin, a serine/threonine kinase involved in mitosis,

often results in cross-reactivity with CLK1 and CDK9.[2] The Solution: Using 4-

bromoisoquinoline to synthesize pyrazolo[3,4-g]isoquinolines.

SAR Finding: Substitution at the 4-position (derived from the bromide) with alkyl or aryl

groups significantly alters the kinase selectivity profile, shifting potency between Haspin and

CLK1 [1].

Workflow:

Start with 4-bromoisoquinoline.[3]

Perform Sonogashira coupling to introduce an alkyne.[4]

Cyclize with hydrazine to form the pyrazole fused ring.

The resulting scaffold shows nanomolar potency against target kinases.[2][5]
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Figure 2: Synthesis of Haspin Inhibitor scaffold from 4-Bromoisoquinoline [1].

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield (Suzuki)
Catalyst poisoning by

Isoquinoline N

Increase catalyst to 5-10

mol%; Use SPhos or XPhos

ligands.

Incomplete Conversion HBr salt quenching base

Ensure >3.0 equiv of base is

used if starting with salt, or

free-base first.

Product Streaking (TLC) Interaction with Silica
Add 1% Triethylamine (Et₃N)

to the eluent.

Black Precipitate
Pd Black formation (ligand

dissociation)

Ensure strict O₂-free

conditions; Add ligand in slight

excess (1:2.2 Pd:Ligand ratio).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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